molecular formula C₂₂H₂₄N₂O₅ B1158468 (S)-Desfluoro Citalopram Oxalate

(S)-Desfluoro Citalopram Oxalate

Katalognummer: B1158468
Molekulargewicht: 396.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Desfluoro Citalopram Oxalate, also known as (S)-Desfluoro Citalopram Oxalate, is a useful research compound. Its molecular formula is C₂₂H₂₄N₂O₅ and its molecular weight is 396.44. The purity is usually 95%.
BenchChem offers high-quality (S)-Desfluoro Citalopram Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Desfluoro Citalopram Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C₂₂H₂₄N₂O₅

Molekulargewicht

396.44

Synonyme

(1S)-1-[3-(Dimethylamino)propyl]-1,3-dihydro-1-phenyl-5-isobenzofurancarbonitrile Ethanedioate; 

Herkunft des Produkts

United States

Stereochemical Purity Control:the Most Critical Impurity in the Synthesis of S Desfluoro Citalopram is Its Inactive Enantiomer, R Desfluoro Citalopram. the Presence of the R Enantiomer Can Interfere with Biological Assays.nih.govcontrol is Achieved Through Two Primary Strategies:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to direct the synthesis towards the desired (S)-enantiomer. For analogous compounds, metal-catalyzed reactions, such as those using rhodium complexes, have been shown to be effective in establishing the correct stereocenter with high enantioselectivity. nih.gov

Chiral Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers. This is often performed on a key intermediate, such as the precursor diol, using a chiral resolving agent like (+)-Di-p-toluoyl-D-tartaric acid ((+)-DTTA). magtechjournal.com The separated (S)-intermediate is then carried forward to the final product.

Optimization of Reaction Conditions:careful Optimization of Reaction Parameters is Crucial to Minimize the Formation of By Products.researchgate.net

Temperature Control: Certain side reactions are highly temperature-dependent. For example, the final salt formation with oxalic acid must be conducted under controlled temperature conditions to prevent potential degradation of the final compound.

pH and Reagent Stoichiometry: The hydrolysis of the nitrile group to form the corresponding amide impurity is often promoted by strongly basic or acidic conditions. researchgate.netgoogle.com Maintaining an appropriate pH throughout the synthesis and work-up steps is essential. Similarly, precise control over the stoichiometry of reagents can prevent side reactions and the carry-over of unreacted starting materials.

Inert Atmosphere: The tertiary amine group in the molecule can be susceptible to oxidation, leading to the formation of the N-oxide impurity. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this oxidative degradation.

Molecular and Mechanistic Investigations of Desfluoro Citalopram Analogues

Structure-Activity Relationship (SAR) Studies of the Desfluoro Moiety

The fluorine atom in citalopram (B1669093), though seemingly a minor substitution for a hydrogen atom, plays a distinct role in its interaction with the serotonin (B10506) transporter (SERT). The introduction of fluorine can alter a molecule's potency, metabolic stability, and binding affinity through its unique electronic properties. mdpi.com In SAR studies of citalopram derivatives, the fluorine atom was found to have a notable influence on both the primary (orthosteric, S1) and the allosteric (S2) binding sites of SERT. nih.gov

While the cyano group of citalopram is a primary determinant for its allosteric effects, the fluorine atom also significantly contributes. nih.gov A comparative analysis between citalopram analogues with and without the fluorine atom showed that its presence leads to an approximately twofold decrease in the dissociation rate of a radiolabeled ligand from SERT. nih.gov This suggests that the fluorine atom enhances the stability of the binding, contributing to the allosteric potency of the compound. nih.gov The effect on the primary S1 binding site is also significant; in a direct comparison with its desfluoro counterpart, the presence of the fluorine atom in S-Citalopram resulted in a 16-fold increase in affinity for the S1 site. nih.gov

Direct comparative studies in research models provide the clearest evidence of the fluorine atom's role. In a systematic SAR study, S-Citalopram was compared against a series of analogues where its key chemical groups were altered, including an analogue lacking the fluorine atom (referred to as compound 5 in the study). nih.gov The results demonstrated that the fluorine atom enhances both orthosteric affinity and allosteric potency at SERT. nih.gov

The data indicates that while the desfluoro analogue still binds to SERT, its affinity for the primary S1 site is considerably lower than that of S-Citalopram. nih.gov Similarly, the allosteric potency, which is a measure of the compound's ability to modulate the S1 site via the S2 site, was increased by approximately 2.8-fold by the presence of the fluorine atom. nih.gov

CompoundS1 Site Affinity (IC50, nM)Allosteric Potency (IC50, µM)
S-Citalopram (Fluorinated)2.59.1
(S)-Desfluoro Citalopram (Compound 5)4126

Data derived from a structure-activity relationship study on citalopram analogues. nih.gov

Enzymatic Interaction Studies in Research Systems

The metabolism of citalopram in biological systems is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Citalopram is N-demethylated to its main metabolites, N-desmethylcitalopram and di-desmethylcitalopram. nih.gov This metabolic pathway involves multiple CYP isoenzymes, principally CYP2C19 and CYP3A4 for the first demethylation step, and CYP2D6 for the subsequent demethylation of N-desmethylcitalopram. nih.gov

The fact that citalopram's metabolism is not dependent on a single enzyme isoform reduces the likelihood of significant drug-drug interactions. nih.gov In vitro studies have shown that citalopram and its metabolites are very weak inhibitors of CYP enzymes. nih.gov

The role of the fluorine atom in this context is of interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by CYP enzymes. sci-hub.se The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. mdpi.com Therefore, the absence of the fluorine atom in (S)-Desfluoro Citalopram could potentially alter its metabolic profile compared to the parent compound. It might be more susceptible to aromatic hydroxylation on the phenyl ring, a metabolic pathway that is blocked by the fluorine atom in citalopram. However, specific enzymatic interaction studies on (S)-Desfluoro Citalopram Oxalate (B1200264) are not available in the reviewed literature to confirm this hypothesis.

Theoretical and Computational Chemistry Applied to (S)-Desfluoro Citalopram Oxalate

The therapeutic potential and molecular interactions of novel psychoactive compounds are increasingly being elucidated through the lens of theoretical and computational chemistry. For analogues of established drugs like citalopram, these in silico methods provide a powerful and cost-effective avenue to predict binding affinities, explore conformational landscapes, and understand electronic properties that govern reactivity and interaction with biological targets. In the case of (S)-Desfluoro Citalopram Oxalate, while direct experimental and computational studies are not extensively documented in publicly available literature, a substantial body of research on its parent compound, (S)-citalopram (escitalopram), offers a robust framework for predictive analysis.

By leveraging the extensive computational research conducted on (S)-citalopram's interaction with the human serotonin transporter (SERT), we can extrapolate and infer the likely behavior of its desfluoro analogue. The primary structural difference—the absence of a fluorine atom on the phenyl ring—is expected to modulate the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity and conformational preferences. The following sections will explore the application of molecular docking, molecular dynamics simulations, and quantum chemical calculations to predict the molecular and mechanistic characteristics of (S)-Desfluoro Citalopram Oxalate, based on the established computational models for (S)-citalopram.

Molecular Docking and Dynamics Simulations for Binding Site Analysis

Molecular docking and dynamics simulations are indispensable tools for visualizing and analyzing the interaction between a ligand and its receptor at an atomic level. For (S)-Desfluoro Citalopram Oxalate, these techniques can predict its binding mode within the serotonin transporter (SERT) and assess the stability of the resulting complex.

Molecular Docking Analysis

Drawing parallels from extensive docking studies on (S)-citalopram, it is anticipated that (S)-Desfluoro Citalopram Oxalate will also bind within the central substrate-binding pocket of SERT. nih.govresearchgate.net This pocket is situated between transmembrane helices 1, 3, 6, 8, and 10. researchgate.net The binding of (S)-citalopram is known to stabilize the transporter in an outward-open conformation, thereby inhibiting the reuptake of serotonin. researchgate.net

The orientation of (S)-citalopram within this pocket is characterized by the positioning of its distinct moieties into three sub-sites. It is plausible that (S)-Desfluoro Citalopram Oxalate adopts a similar orientation. The key interactions for (S)-citalopram involve a salt bridge between its protonated dimethylaminopropyl tail and the carboxylate of Asp98, a critical residue for ligand binding. nih.govcore.ac.uk The phenyl group of the desfluoro analogue would likely occupy a hydrophobic pocket, analogous to the fluorophenyl group of citalopram.

The absence of the fluorine atom in (S)-Desfluoro Citalopram Oxalate is the primary differentiator. In (S)-citalopram, the fluorine atom has been suggested to be in proximity to residues such as Ala173 and Thr439. bohrium.com The lack of this electronegative atom in the desfluoro analogue would eliminate any potential halogen bonding or specific polar interactions involving the fluorine, which might slightly alter the binding affinity and the precise orientation within the pocket. The cyanophthalane group is expected to be in proximity to Phe341. bohrium.com

Table 1: Predicted Key Interacting Residues for (S)-Desfluoro Citalopram Oxalate in the SERT Binding Pocket (based on (S)-Citalopram data)
ResidueTransmembrane Helix (TM)Predicted Interaction TypeInteracting Moiety of Ligand
Asp98TM1Ionic InteractionProtonated Dimethylamino Group
Tyr95TM1Aromatic (π-π stacking)Phenyl Group
Ile172TM3HydrophobicPhenyl Group/Alkyl Chain
Phe341TM6Aromatic (π-π stacking)Cyanophthalane Group
Ser438TM8Hydrogen BondDimethylamino Group

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. MD simulations of the SERT-(S)-citalopram complex have been performed to assess its stability and the persistence of key interactions. preprints.org For (S)-Desfluoro Citalopram Oxalate, MD simulations would be crucial to evaluate the stability of its predicted binding pose.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, conformational preferences, and reactivity of molecules with high accuracy.

Conformational Analysis

The three-dimensional shape of a drug molecule is critical for its biological activity. (S)-Desfluoro Citalopram Oxalate possesses a chiral center, and its specific conformation is crucial for fitting into the SERT binding site. pharmaceutical-journal.com Quantum chemical calculations can be used to determine the preferred conformations of the molecule in different environments (gas phase, implicit solvent). These calculations would involve optimizing the geometry of the molecule to find the lowest energy structures.

For the parent compound, citalopram, the conformation is defined by the relative orientation of the phenyl and cyanophthalane rings and the conformation of the dimethylaminopropyl side chain. pharmaceutical-journal.com It is expected that (S)-Desfluoro Citalopram Oxalate will exhibit a similar range of low-energy conformations. The absence of the fluorine atom might lead to subtle changes in the torsional barriers around the bond connecting the phenyl ring to the chiral center, potentially influencing the conformational flexibility.

Reactivity Prediction

DFT calculations can also provide valuable information about the chemical reactivity of (S)-Desfluoro Citalopram Oxalate through the analysis of molecular orbitals and electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. researchgate.net For (S)-Desfluoro Citalopram Oxalate, a lower HOMO-LUMO gap compared to a reference compound would suggest higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For (S)-Desfluoro Citalopram Oxalate, the MEP would show a region of high negative potential around the cyano group and the oxygen atom of the dihydroisobenzofuran ring, and a positive potential around the protonated dimethylamino group. This information is crucial for understanding the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, that the molecule can form with the amino acid residues in the SERT binding pocket. The removal of the electronegative fluorine atom would lead to a less polarized C-H bond compared to the C-F bond in citalopram, which would be reflected in the MEP.

Natural Bond Orbital (NBO) analysis can be performed to investigate intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net

Table 2: Predicted Quantum Chemical Properties of (S)-Desfluoro Citalopram Oxalate (Qualitative Comparison)
PropertyPredicted Characteristic for (S)-Desfluoro Citalopram OxalateAnticipated Influence of Desfluoro Modification
HOMO-LUMO GapIndicative of high chemical stability.Slight increase in the gap due to the removal of the electron-withdrawing fluorine atom.
Molecular Electrostatic Potential (MEP)Negative potential on cyano and oxygen atoms; positive potential on the protonated amine.Reduced negative potential on the phenyl ring compared to the fluorophenyl ring of citalopram.
Dipole MomentA significant dipole moment influencing solubility and binding.Slightly lower dipole moment compared to (S)-citalopram due to the absence of the highly electronegative fluorine atom.

Metabolic Pathway Research of Citalopram Analogues and Desfluoro Species Excluding Human Data

In Vitro Metabolic Stability Studies in Research Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. springernature.comwuxiapptec.com These studies typically utilize subcellular fractions like microsomes or whole cells such as hepatocytes from various animal species. wuxiapptec.compatsnap.com

Microsomal and Hepatocyte Stability Assessments in Animal Models

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.comevotec.com Microsomal stability assays are a cost-effective and high-throughput method to assess the intrinsic clearance of a compound. patsnap.comevotec.com However, they primarily evaluate Phase I metabolism and lack the complete enzymatic machinery and transport systems present in intact liver cells. patsnap.com

Hepatocytes, on the other hand, provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes, as well as transporters. wuxiapptec.compatsnap.com Hepatocyte stability assays offer a more holistic view of a compound's metabolism, though they are more complex and can have higher variability. patsnap.com

For citalopram (B1669093) and its analogues, studies in animal models have revealed species-specific differences in metabolism. For instance, in Beagle dogs, the formation of the metabolite didesmethylcitalopram (DDCIT) is considerably higher than in humans, which has been linked to potential toxicity in this animal model. nih.gov In vitro experiments with Beagle dog liver microsomes have implicated CYP2D15, an analogue of human CYP2D6, as the primary enzyme responsible for the production of both desmethylcitalopram (B1219260) (DCIT) and DDCIT. nih.gov

Table 1: In Vitro Metabolic Stability of Citalopram in Beagle Dog Liver Microsomes

ParameterS-Citalopram to S-DCITR-Citalopram to R-DCITS-DCIT to S-DDCITR-DCIT to R-DDCIT
Vmax (pmol/min/mg protein) 114 ± 7100 ± 5133 ± 4143 ± 4
Km (µM) 10.3 ± 1.511.2 ± 1.51.8 ± 0.21.5 ± 0.1
Intrinsic Clearance (Vmax/Km) 11.18.973.995.3
Data adapted from a study on the in vitro metabolism of citalopram in a single Beagle dog. nih.gov

Identification of Potential Biotransformation Pathways in Research Models

The biotransformation of citalopram and its analogues involves several key enzymatic reactions. In rat and human brain preparations, monoamine oxidases (MAO), specifically MAO-A and MAO-B, have been shown to metabolize citalopram, in contrast to the liver where cytochrome P-450 enzymes are the primary drivers of metabolism. nih.gov

In the liver, the N-demethylation of citalopram to DCIT is a major pathway, followed by a second demethylation to DDCIT. nih.gov In vitro studies using human liver microsomes have identified CYP2C19 and CYP3A4 as the main enzymes catalyzing the first demethylation step, with a minor contribution from CYP2D6. nih.govnih.gov The subsequent conversion of DCIT to DDCIT is primarily mediated by CYP2D6. nih.govnih.gov

Characterization of Degradation Products in Research Samples

Stress testing of escitalopram (B1671245) oxalate (B1200264) (the S-enantiomer of citalopram) under various conditions has led to the identification of several degradation products. nih.gov Extensive degradation occurs in alkaline conditions, with milder degradation observed in acidic and oxidative environments. nih.gov The compound is relatively stable under neutral, photolytic, and thermal stress. nih.gov

Two major degradation products have been identified:

Hydrolytic degradation product: 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid. nih.gov

Oxidative degradation product: 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile. nih.gov

Photodegradation studies of escitalopram in water have also identified several transformation products, with some being more toxic than the parent compound. mdpi.commdpi.com

Enzymatic Kinetics of Biotransforming Enzymes in Model Systems

The kinetics of the enzymes involved in citalopram metabolism have been investigated in various models. In rat brain mitochondria, MAO-A activity was measured, while both MAO-A and MAO-B were found to metabolize S-citalopram in the human frontal cortex. nih.gov The apparent Km and Vmax values for S-citalopram biotransformation by MAO-B in the human frontal cortex were 266 µM and 6.0 pmol/min/mg protein, respectively, and by MAO-A were 856 µM and 6.4 pmol/min/mg protein, respectively. nih.gov

In Beagle dog liver microsomes, the intrinsic clearance (Vmax/Km) for the formation of S-DDCIT and R-DDCIT from their respective precursors was significantly higher than that for the formation of S-DCIT and R-DCIT, suggesting a more efficient second demethylation step in this species. nih.gov

Excretion and Distribution Studies in In Vivo Animal Research Models

Pharmacokinetic studies in various animal models, including baboons, dogs, rats, and mice, have shown that citalopram has a short half-life and high systemic plasma clearance, indicating considerable first-pass metabolism. nih.gov For example, the estimated half-life of citalopram is approximately 3 hours in baboons and rats, and 1.5 hours in mice. nih.gov

Distribution studies have shown that citalopram is lipophilic, leading to a large volume of distribution. nih.gov It is primarily excreted through the kidneys, with a smaller portion eliminated in the feces. wikipedia.org Studies in breast-feeding mothers have shown that citalopram and its metabolite, demethylcitalopram, are excreted into breast milk. nih.gov

Stereochemical Purity and Enantiomeric Control in Research and Development

Methods for Enantiomeric Purity Determination for Research Purposes

Ensuring the enantiomeric purity of a chiral compound is essential for accurate pharmacological evaluation. For citalopram (B1669093) and its derivatives, several analytical techniques are employed to separate and quantify the individual enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the enantiomeric separation of citalopram and its analogs. tandfonline.comnih.govepa.gov This method utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Chiral Stationary Phases (CSPs): A variety of CSPs have been successfully used, including those based on cyclodextrins and macrocyclic glycopeptides. tandfonline.com For instance, a study on 28 racemic citalopram analogues found that vancomycin-based columns were particularly effective. tandfonline.com Another established method uses a Chiralcel OD-H column with a mobile phase of n-hexane, 2-propanol, and triethylamine (B128534) to achieve baseline separation of citalopram enantiomers. nih.gov

Detection: Detection is typically achieved using UV or fluorescence detectors. nih.govnih.gov A stereospecific HPLC method with fluorescence detection has been developed to quantify citalopram and its N-demethylated metabolites in plasma, with a limit of quantification of 3 ng/ml for each enantiomer. nih.gov

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.govnih.govnih.gov

Chiral Selectors: Cyclodextrins and their derivatives are commonly used as chiral selectors in the background electrolyte. nih.govnih.gov For example, β-cyclodextrin sulfate (B86663) has been used to achieve baseline enantioseparation of citalopram and its main metabolites. nih.gov Carboxymethyl-γ-cyclodextrin has also been employed as an effective chiral selector. nih.gov

Method Optimization: Parameters such as buffer concentration, pH, and temperature are optimized to achieve the best separation. nih.gov A rapid CE method was developed that could resolve racemic citalopram in under 1.5 minutes. nih.gov

Simultaneous Analysis: Modern methods aim to simultaneously determine both chiral and chemical impurities. An HPLC method using a cellulose (B213188) tris(3,5-dimethylphenylcarbamate)-based chiral column has been developed for the simultaneous determination of escitalopram's related substances, including its R-enantiomer. mdpi.com

Table 1: Comparison of Chiral Separation Techniques for Citalopram Analogs

TechniqueChiral Selector/Stationary PhaseAdvantagesCommon Detectors
HPLC Cyclodextrins, Macrocyclic Glycopeptides (e.g., Vancomycin), Polysaccharide-based (e.g., Chiralcel OD-H) tandfonline.comnih.govRobust, well-established, scalable for preparative separations. tandfonline.comepa.govnih.govUV, Fluorescence, Polarimetric nih.govnih.gov
CE Cyclodextrin derivatives (e.g., β-cyclodextrin sulfate, carboxymethyl-γ-cyclodextrin) nih.govnih.govHigh efficiency, fast analysis times, low sample and reagent consumption. nih.govmdpi.comUV

Impact of Stereochemistry on Research Outcomes in Related Compounds

The stereochemistry of citalopram and its analogs has a profound impact on their pharmacological activity. nih.govmdpi.com The differential effects of enantiomers are a key consideration in drug design and development. mdpi.com

Enantioselectivity at the Serotonin (B10506) Transporter (SERT): For citalopram, the S-enantiomer (escitalopram) is responsible for the majority of the serotonin reuptake inhibition. nih.govresearchgate.net It exhibits a significantly higher binding affinity for SERT compared to the R-enantiomer. nih.gov Studies have shown S-citalopram to be approximately 30 times more potent than R-citalopram in this regard. mdpi.com

Allosteric Inhibition: The R-enantiomer of citalopram is not merely inactive but can actually counteract the effects of the S-enantiomer. researchgate.netdrugbank.comnih.gov This is thought to occur through an allosteric interaction with the serotonin transporter, which reduces the binding of the S-enantiomer. researchgate.netnih.gov This antagonistic effect provides a pharmacological basis for the observed differences in efficacy between racemic citalopram and pure escitalopram (B1671245). nih.gov

Metabolism: The metabolism of citalopram is also stereoselective. The primary metabolites, desmethylcitalopram (B1219260) and didesmethylcitalopram, are also chiral and exhibit differential activity. nih.govmdpi.com S-desmethylcitalopram is a less potent serotonin reuptake inhibitor than S-citalopram, while R-desmethylcitalopram is more potent than R-citalopram. nih.govmdpi.com

Structure-Activity Relationships (SAR): SAR studies on citalopram analogs have further illuminated the importance of stereochemistry. In a series of 4- and 5-substituted citalopram analogues, the S-enantiomers consistently showed higher binding affinity at SERT than the R-enantiomers. nih.gov Computational modeling and site-specific mutagenesis studies have been used to understand the subtle differences in how the enantiomers bind to the SERT. nih.gov

The significant differences in the biological activity of enantiomers underscore the necessity of studying them in their pure forms to accurately characterize their pharmacological profiles. mdpi.comresearchgate.net

Strategies for Controlling Enantiomeric Excess in Synthetic Research

The synthesis of single-enantiomer drugs like (S)-Desfluoro Citalopram Oxalate (B1200264) requires precise control over stereochemistry to achieve high enantiomeric excess (e.e.). Several strategies are employed in synthetic research to this end.

Chiral Resolution: This classic approach involves separating a racemic mixture into its individual enantiomers.

Classical Resolution: This method uses a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For example, the resolution of didesmethylcitalopram has been achieved using (-)-O,O'-di-p-toluoyl-(R,R)-tartaric acid (DTT). acs.org However, attempts to resolve citalopram itself using DTT have been reported as unsuccessful, leading to racemic or nearly racemic material. acs.org

Asymmetric Synthesis: This is often a more efficient approach where a chiral catalyst or auxiliary is used to selectively produce the desired enantiomer.

Chemo-enzymatic Synthesis: A chemo-enzymatic method has been developed for the synthesis of S-citalopram. nih.gov This process involves lipase-catalyzed kinetic resolution, cyclic resolution, and stereoinversion of a quaternary stereogenic center to yield the desired S-enantiomer with high enantiomeric excess. nih.gov

Chiral Starting Materials: Another strategy is to begin the synthesis with a readily available, enantiomerically pure starting material from the "chiral pool." mdpi.com

Table 2: Strategies for Enantiomeric Control

StrategyDescriptionExample
Chiral Resolution Separation of a racemic mixture into enantiomers. acs.orgResolution of didesmethylcitalopram with DTT. acs.org
Asymmetric Synthesis Selective synthesis of one enantiomer using a chiral catalyst or auxiliary. nih.govLipase-catalyzed kinetic resolution for S-citalopram synthesis. nih.gov
Chiral Starting Materials Utilizing enantiomerically pure precursors from natural sources. mdpi.com

The choice of strategy depends on factors such as the availability of starting materials, the complexity of the synthesis, and the desired scale of production.

Emerging Research Avenues and Future Perspectives for S Desfluoro Citalopram Oxalate Studies

Design and Synthesis of Novel Desfluoro Citalopram (B1669093) Derivatives as Research Probes

The chemical scaffold of (S)-Desfluoro Citalopram serves as a valuable starting point for the synthesis of new molecular probes. Researchers are actively designing and creating derivatives to explore the structure-activity relationships (SAR) at the serotonin (B10506) transporter (SERT). nih.gov By systematically modifying the core structure—specifically the phthalane ring and the dimethylaminopropyl side chain—scientists can investigate how different chemical groups influence binding affinity and selectivity for SERT. nih.govnih.gov

One key area of research involves creating fluorescently labeled derivatives. For instance, novel rhodamine-labeled ligands based on (S)-citalopram have been synthesized. acs.org These fluorescent probes, such as those with substitutions at the C-1 and C-5 positions, allow for the direct visualization of SERT in living cells using techniques like confocal laser scanning microscopy. acs.orgnih.gov Such tools are invaluable for studying the distribution and dynamics of the transporter.

Another approach is to create analogs that can help distinguish between the primary (orthosteric) and secondary (allosteric) binding sites on SERT. nih.gov The development of compounds with higher selectivity for the allosteric site is a significant goal, as it could unlock new therapeutic strategies. nih.gov Systematic SAR studies, comparing derivatives of citalopram and its congener talopram, have shown that even minor modifications can dramatically alter binding affinity, providing clues for designing more specific research probes. nih.gov

Advanced Spectroscopic and Imaging Techniques for Investigating Molecular Interactions in Research

To understand how (S)-Desfluoro Citalopram and its derivatives interact with their biological targets at a molecular level, researchers are employing a suite of advanced analytical techniques.

Spectroscopic Methods:

X-ray crystallography has been instrumental in revealing the three-dimensional structure of the human serotonin transporter (SERT) bound to antidepressants like (S)-citalopram. lbl.govosti.gov These high-resolution images provide a detailed blueprint of the binding pocket, showing how the drug molecule lodges in the central site and blocks serotonin from binding. lbl.govosti.gov This structural information is critical for the rational design of new and improved inhibitors. lbl.gov

Fluorescence spectroscopy is widely used to study the binding mechanisms between antidepressant drugs and proteins. nih.gov It can provide data on binding constants and the nature of the molecular interactions. nih.gov Furthermore, fluorescently labeled citalopram analogs are used as probes to visualize SERT expression and distribution in cells via confocal microscopy . acs.orgnih.gov

Imaging Techniques:

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the visualization and quantification of SERT in the human brain. nih.govnih.gov By using radiolabeled ligands, such as those labeled with Carbon-11 or Fluorine-18, researchers can measure the occupancy of SERT by antidepressant drugs. nih.govnih.gov While tracers like [¹¹C]DASB are highly selective for SERT, the development of ¹⁸F-labeled tracers is promising due to the longer half-life of Fluorine-18, which allows for longer study times and potentially higher sensitivity. nih.govnih.gov

A novel fMRI-based imaging technique has been developed to create 3D maps of serotonin transport in the living brain. psypost.org This method uses an engineered protein sensor that binds to serotonin and changes its signal upon reuptake, allowing for a dynamic view of how SSRIs affect serotonin levels across different brain regions. psypost.org

These advanced methods provide unprecedented insight into the molecular and physiological effects of citalopram-related compounds, paving the way for more targeted drug development.

Development of High-Throughput Screening Assays for Early Research Stage Exploration

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of thousands of compounds to identify promising new drug candidates. danaher.com For research involving (S)-Desfluoro Citalopram and its derivatives, HTS assays are primarily focused on identifying potent and selective inhibitors of the serotonin transporter (SERT). nih.gov

Several types of HTS assays have been developed for this purpose:

Radioligand Binding Assays : These assays measure the ability of a test compound to displace a radiolabeled ligand (like [³H]imipramine or [³H]citalopram) from the SERT. eurofinsdiscovery.com They are a standard method for determining the binding affinity of new compounds.

Uptake Inhibition Assays : These functional assays measure the inhibition of serotonin reuptake into cells. nih.gov They often use either radiolabeled serotonin ([³H]5-HT) or a fluorescent substrate. nih.govnih.gov Cell lines that express high levels of SERT, such as JAR cells or transfected RBL-2H3 cells, are commonly used for these assays. nih.govnih.gov The assays can be adapted to a 96-well or higher-density format for increased throughput. nih.govmdpi.com

Spectrophotometric Assays : New microwell-based spectrophotometric assays have been developed for the quality control of SSRIs. mdpi.com These assays are based on color-forming reactions and can be performed in 96-well plates, allowing for the simultaneous analysis of many samples. mdpi.com

The combination of HTS with computational methods, such as high-throughput virtual screening (HTVS), further enhances the efficiency of the drug discovery process. nih.gov By using computer models to screen large compound libraries first, researchers can prioritize which compounds to test in more resource-intensive biological assays. nih.gov

Assay TypePrincipleCommon ReadoutThroughputReference
Radioligand BindingCompetition for binding to SERT against a radiolabeled ligand.Scintillation CountingHigh eurofinsdiscovery.com
Uptake InhibitionMeasures the functional inhibition of serotonin transport into cells.Scintillation or FluorescenceMedium to High nih.govnih.gov
Microwell SpectrophotometryColorimetric reaction of the drug molecule.AbsorbanceHigh mdpi.com

Role in Understanding Structure-Metabolism Relationships in Drug-like Molecules through Research Models

Understanding how a drug's chemical structure influences its metabolic fate is a cornerstone of drug development. (S)-Desfluoro Citalopram serves as a valuable research tool in this area, particularly for elucidating structure-metabolism relationships.

The metabolism of citalopram is stereoselective and primarily carried out by cytochrome P450 (CYP) enzymes in the liver, including CYP2C19, CYP3A4, and CYP2D6. nih.gov These enzymes are responsible for the N-demethylation of citalopram into its main metabolites, desmethylcitalopram (B1219260) (DCT) and didesmethylcitalopram (DDCT). nih.govnih.gov

By comparing the metabolism of citalopram with its desfluoro analog, researchers can investigate the specific role of the fluorine atom in the molecule's metabolic stability and pathway. The replacement of a hydrogen atom with fluorine at a metabolically vulnerable site is a common strategy in drug design to block metabolic breakdown and improve a drug's pharmacokinetic profile. nih.gov

Research models used to study these relationships include:

In vitro models : Human liver microsomes and recombinant CYP enzymes are used to identify which specific enzymes are responsible for metabolizing the compound and to determine the kinetics of these reactions. nih.govnih.gov

In vivo models : Studies in animal models and human volunteers, often phenotyped or genotyped for specific CYP enzymes, provide a more complete picture of the drug's pharmacokinetics and how genetic variations can lead to differences in drug exposure and response. nih.gov

For example, studies have shown that individuals who are "poor metabolizers" for CYP2C19 have significantly higher plasma concentrations of the active S-enantiomer of citalopram. nih.gov This highlights the importance of understanding the structure-metabolism relationship for optimizing dosing and minimizing adverse effects. Using desfluoro analogs in these research models can provide crucial data for designing next-generation molecules with enhanced metabolic stability and predictable pharmacokinetic properties. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce (S)-Desfluoro Citalopram Oxalate with high enantiomeric purity, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves stereoselective routes to retain the (S)-configuration, such as chiral resolution of racemic mixtures or asymmetric catalysis. Key steps include:

  • Oxalate salt formation to enhance stability and crystallinity, as described in protocols for converting free bases to oxalate salts .
  • Chromatographic purification (e.g., flash column chromatography) to isolate the enantiomerically pure compound, followed by HPLC validation (>95% purity) .
  • Reaction parameters (temperature, solvent polarity, and catalyst loading) are systematically adjusted to minimize side products like N-desmethyl or descyano impurities .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of (S)-Desfluoro Citalopram Oxalate in preclinical studies?

  • Methodological Answer : A combination of techniques is used:

  • HPLC-UV/FLD for quantifying purity (>95%) and detecting trace impurities (e.g., rac-desfluoro variants) .
  • LC-MS/MS to confirm molecular weight (396.44 g/mol) and fragmentation patterns, cross-referenced with theoretical m/z values .
  • NMR spectroscopy (¹H/¹³C) to validate stereochemistry, particularly the (S)-configuration at the chiral center, and distinguish it from (R)-enantiomers .

Advanced Research Questions

Q. How does the stereochemical configuration of (S)-Desfluoro Citalopram Oxalate influence its pharmacological activity compared to its racemic or (R)-enantiomer forms?

  • Methodological Answer :

  • Radioligand binding assays (e.g., using [³H]citalopram) demonstrate that the (S)-enantiomer exhibits higher selectivity for the serotonin transporter (SERT) compared to NET or DAT, whereas the (R)-form shows reduced affinity .
  • In vivo behavioral studies in rodent models of depression (e.g., forced swim test) correlate (S)-enantiomer administration with reduced immobility time, suggesting enhanced antidepressant efficacy .
  • Computational docking studies reveal distinct binding poses in SERT’s allosteric site, with the (S)-configuration forming stronger hydrogen bonds with Thr-439 and Ser-438 residues .

Q. What experimental strategies are used to resolve contradictions in reported impurity profiles of (S)-Desfluoro Citalopram Oxalate across different synthesis batches?

  • Methodological Answer :

  • Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups (e.g., the nitrile group) prone to forming descyano or N-oxide impurities .
  • Stability-indicating assays (e.g., ICH Q1A-compliant protocols) track impurity formation under varying storage conditions (-20°C vs. ambient temperature) .
  • Cross-laboratory validation using certified reference standards (e.g., USP/EP guidelines) ensures consistency in impurity quantification thresholds .

Q. What mechanistic insights into SSRI allosteric modulation can be gained from studying (S)-Desfluoro Citalopram Oxalate in neuronal cell models?

  • Methodological Answer :

  • Electrophysiological recordings (e.g., whole-cell patch-clamp) in HEK-293 cells expressing human SERT reveal that (S)-Desfluoro Citalopram Oxalate prolongs serotonin reuptake inhibition by stabilizing SERT in an outward-facing conformation .
  • Fluorescence resonance energy transfer (FRET) assays track conformational changes in SERT upon compound binding, highlighting allosteric modulation kinetics distinct from parent drug citalopram .
  • Gene expression profiling (RNA-seq) in primary neuronal cultures identifies downstream pathways (e.g., BDNF/TrkB signaling) modulated by chronic exposure to the compound .

Q. How can researchers assess the anticancer potential of (S)-Desfluoro Citalopram Oxalate in non-small cell lung cancer (NSCLC) models, and what biomarkers are relevant?

  • Methodological Answer :

  • Cell viability assays (MTT/WST-1) in NSCLC lines (e.g., A549) show dose-dependent growth inhibition (IC₅₀ ~20–50 µM), with apoptosis confirmed via Annexin V/PI staining .
  • Western blotting reveals upregulation of pro-apoptotic markers (e.g., Bax, cleaved caspase-3) and downregulation of anti-apoptotic Bcl-2 .
  • Migration/invasion assays (Transwell/scratch wound healing) demonstrate reduced metastatic potential, correlating with decreased MMP-9 and VEGF expression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.